(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
This compound is a methanone derivative featuring a piperidin-4-yl moiety substituted with a methylsulfonyl group and a piperazine ring linked to a 6-(o-tolyl)pyridazin-3-yl group. The pyridazine core, with adjacent nitrogen atoms, may influence electronic properties and binding interactions compared to other heterocycles like pyrimidines or pyridines.
Synthesis likely follows protocols analogous to structurally related compounds, such as the reaction of a piperazine intermediate with a sulfonyl chloride under basic conditions (e.g., triethylamine) in a solvent like ethylene dichloride, followed by reflux and purification .
Properties
IUPAC Name |
[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3S/c1-17-5-3-4-6-19(17)20-7-8-21(24-23-20)25-13-15-26(16-14-25)22(28)18-9-11-27(12-10-18)31(2,29)30/h3-8,18H,9-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBWZJWFOOQESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone , often referred to as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- IUPAC Name : this compound
This compound features a piperidine ring, a methylsulfonyl group, and a pyridazin moiety, which are known to contribute to various biological activities.
Antitumor Activity
Research indicates that piperidine derivatives exhibit significant antitumor properties. A study involving similar compounds demonstrated that they can inhibit cell proliferation in various cancer cell lines. For instance, compounds with piperidine structures have shown effectiveness against malignant pleural mesothelioma by blocking pathways involved in tumorigenesis, such as the ERK pathway .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Piperidine derivatives are known to act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. A related study found that certain piperidine derivatives exhibited strong AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Properties
Piperidine derivatives have been reported to possess antimicrobial effects against various bacterial strains. Compounds similar to the one demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. This suggests that the biological activity of the compound may extend to antimicrobial applications .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, there is evidence that piperidine derivatives can exhibit anti-inflammatory effects. The presence of the methylsulfonyl group is believed to enhance these properties by modulating inflammatory pathways .
Case Study: Antitumor Effects
A notable case study involved the evaluation of a similar piperidine derivative in vitro and in vivo. The study assessed the compound's ability to inhibit tumor growth in mouse xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting that this class of compounds could be promising candidates for cancer therapy .
Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Piperidine derivatives | Inhibition of cell proliferation |
| Enzyme Inhibition | AChE inhibitors | Strong inhibitory activity |
| Antimicrobial | Piperidine derivatives | Moderate to strong activity against bacteria |
| Anti-inflammatory | Methylsulfonyl-containing compounds | Modulation of inflammatory pathways |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs are exemplified by derivatives such as {6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (11a-j) . Key differences and their implications are outlined below:
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Effects :
- The o-tolyl group increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
- The 4-chloro-2-(trifluoromethyl)phenyl group in analogs introduces strong electron-withdrawing effects, possibly improving binding affinity to hydrophobic enzyme pockets .
Sulfonyl Variability : Methylsulfonyl groups are less bulky than aryl sulfonyl substituents (e.g., in 11a-j), which may reduce off-target interactions but also affect metabolic stability.
Research Findings and Implications
- Kinase Inhibition : Pyridazine-piperazine scaffolds are associated with kinase modulation. The methylsulfonyl group may improve solubility compared to bulkier sulfonyl variants, balancing bioavailability and target engagement .
- Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism, suggesting the target compound may exhibit favorable pharmacokinetics.
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step reactions, starting with the preparation of piperidine and piperazine intermediates. Key steps include alkylation, sulfonylation (for the methylsulfonyl group), and coupling reactions to integrate the pyridazine moiety. Purification often employs high-performance liquid chromatography (HPLC) to isolate intermediates and final products. Structural confirmation requires NMR spectroscopy (1H/13C) and mass spectrometry (MS) to verify molecular weight and functional group connectivity .
Q. How can researchers validate the compound’s structural integrity?
Advanced analytical techniques are critical:
- X-ray crystallography resolves 3D conformation and stereochemistry.
- 2D NMR (COSY, NOESY) identifies spin-spin coupling and spatial proximity of protons.
- Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., sulfonyl, carbonyl) .
Q. What biological targets are hypothesized for this compound?
Structural analogs (e.g., piperazine-pyridazine hybrids) suggest potential activity as 5-HT₆ receptor antagonists or kinase inhibitors. Computational docking can prioritize targets, while radioligand binding assays (e.g., using [³H]-LSD for 5-HT₆) validate interactions .
Q. What experimental strategies assess solubility and formulation compatibility?
- Thermogravimetric analysis (TGA) evaluates thermal stability for solid formulations.
- Powder X-ray diffraction (PXRD) identifies polymorphic forms affecting solubility.
- Solvent compatibility is tested via Hansen solubility parameters to optimize co-solvents (e.g., DMSO:water mixtures) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Functional group substitutions : Replace the o-tolyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability.
- Bioisosteric replacements : Substitute pyridazine with triazole to improve target selectivity.
- In vitro assays : Compare IC₅₀ values across modified analogs using cell-based luciferase reporter systems .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Rodent models : Assess oral bioavailability and brain penetration via LC-MS/MS plasma profiling .
- ADMET profiling : Use hepatic microsomes for metabolic stability and hERG assays for cardiac safety.
- Toxicogenomics : RNA sequencing identifies off-target effects in primary hepatocytes .
Q. How should researchers resolve contradictions in biological activity data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK-293 vs. CHO) to rule out cell-specific artifacts.
- Orthogonal assays : Confirm target engagement using surface plasmon resonance (SPR) alongside enzymatic assays.
- Meta-analysis : Cross-reference with PubChem BioAssay data to identify consensus activity patterns .
Q. What computational tools predict metabolic pathways and off-target interactions?
- CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME.
- Off-target screening : Employ molecular docking against the ChEMBL database.
- Molecular dynamics simulations : Analyze binding site flexibility (e.g., with GROMACS) .
Q. What safety protocols are advised for handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to unknown acute toxicity.
- Waste disposal : Follow EPA guidelines for sulfonamide-containing compounds.
- Emergency procedures : Refer to SDS analogs (e.g., piperazine derivatives) for spill management .
Methodological Tables
Table 1. Key Analytical Techniques for Structural Validation
| Technique | Application | Reference |
|---|---|---|
| 1H/13C NMR | Confirms proton/carbon environments | |
| HRMS | Verifies molecular formula | |
| X-ray crystallography | Resolves 3D conformation |
Table 2. In Vitro Assays for Biological Profiling
| Assay | Target | Method |
|---|---|---|
| Radioligand binding | 5-HT₆ receptor | Competitive displacement with [³H]-LSD |
| Kinase inhibition | EGFR/PI3K | Luminescent ATP depletion assay |
Table 3. Computational Tools for Drug Design
| Tool | Application | Reference |
|---|---|---|
| SwissADME | ADMET prediction | |
| GROMACS | Binding site dynamics |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
